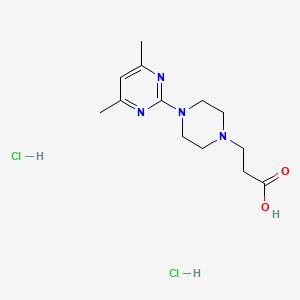

3-(4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl)propanoic acid dihydrochloride

描述

属性

IUPAC Name |

3-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]propanoic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2.2ClH/c1-10-9-11(2)15-13(14-10)17-7-5-16(6-8-17)4-3-12(18)19;;/h9H,3-8H2,1-2H3,(H,18,19);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWIOFJJAAUWIDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCN(CC2)CCC(=O)O)C.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-(4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl)propanoic acid dihydrochloride, a compound with a complex structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₂₀N₄O₂

- Molecular Weight : 264.32 g/mol

- CAS Number : 883537-94-8

- MDL Number : MFCD07186547

The compound features a piperazine ring substituted with a dimethylpyrimidine moiety, which is crucial for its biological activity.

Antitumor Activity

Research indicates that derivatives of piperazine compounds exhibit significant antitumor properties. A study on similar compounds demonstrated that modifications in the piperazine structure could enhance cytotoxicity against various cancer cell lines. For instance, compounds with specific substitutions showed IC50 values lower than standard chemotherapeutics like doxorubicin .

Antibacterial and Antifungal Activity

The antibacterial activity of 3-(4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl)propanoic acid has been evaluated against several bacterial strains. The minimum inhibitory concentration (MIC) against Gram-positive bacteria was notably low, indicating potent bactericidal activity. The compound's mechanism involves disruption of bacterial cell wall synthesis and protein production pathways .

Anticonvulsant Properties

Some studies have suggested that piperazine derivatives can exhibit anticonvulsant effects. The structural similarity to known anticonvulsants suggests potential for further development in this area. The presence of the pyrimidine ring may enhance central nervous system penetration and activity .

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

- Receptor Binding : The piperazine moiety may interact with neurotransmitter receptors, influencing neuronal excitability.

- Enzyme Inhibition : Compounds with similar structures have shown the ability to inhibit key enzymes involved in cell proliferation and survival.

- Cell Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid membranes, affecting membrane integrity and function.

Case Studies

科学研究应用

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 280.34 g/mol. Its structure features a piperazine ring substituted with a pyrimidine moiety, which is known to enhance biological activity due to the electron-donating properties of the nitrogen atoms in the ring systems.

Anticancer Properties

Research has shown that derivatives of piperazine and pyrimidine exhibit significant anticancer activities. For instance, studies have synthesized various piperazine derivatives that demonstrated promising results against different cancer cell lines. In particular, compounds similar to 3-(4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl)propanoic acid dihydrochloride have been evaluated for their efficacy in inhibiting tumor growth in vitro and in vivo models .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. A study on related compounds indicated that piperazine derivatives could effectively inhibit bacterial growth against strains such as Staphylococcus aureus and Escherichia coli . The presence of the pyrimidine ring may contribute to this activity by interacting with microbial enzymes or cell membrane components.

Neurological Applications

Piperazine derivatives are often explored for their neuropharmacological effects. Compounds with similar structures have been investigated for their potential in treating neurological disorders due to their ability to modulate neurotransmitter systems, particularly serotonin and dopamine receptors . This suggests that this compound may also possess such properties.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Anticancer Evaluation

In a recent study, a series of piperazine derivatives were synthesized and tested for their anticancer activity against various cancer cell lines. The results indicated that certain derivatives exhibited low IC50 values, suggesting strong anticancer potential compared to standard chemotherapeutics like doxorubicin . This highlights the importance of structural modifications in enhancing therapeutic efficacy.

Case Study 2: Antimicrobial Testing

Another study focused on testing related compounds for antimicrobial activity using the disc diffusion method. The results showed that several synthesized compounds had significant antibacterial effects against both Gram-positive and Gram-negative bacteria, demonstrating the potential of these compounds as new antimicrobial agents .

相似化合物的比较

The compound belongs to a class of dihydrochloride salts featuring a piperazine ring linked to a carboxylic acid. Key structural analogs and their properties are compared below:

Structural and Molecular Comparisons

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |

|---|---|---|---|---|

| 3-(4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl)propanoic acid dihydrochloride | 1179371-28-8 | C₁₃H₂₀Cl₂N₄O₂* | ~343.24 (estimated) | 4,6-Dimethylpyrimidin-2-yl |

| 3-(Piperazin-1-yl)propanoic acid dihydrochloride | 22278-11-1 | C₇H₁₆Cl₂N₂O₂ | 231.12 | Unsubstituted piperazine |

| 3-(4-Benzylpiperazin-1-yl)propanoic acid dihydrochloride | 22278-01-9 | C₁₄H₂₂Cl₂N₂O₂ | 321.25 | Benzyl |

| Levocetirizine dihydrochloride | 130018-87-0 | C₂₁H₂₅ClN₂O₃·2HCl | 461.81 | Chlorophenyl-benzyl |

Key Observations:

Substituent Effects on Molecular Weight :

- The 4,6-dimethylpyrimidin-2-yl group increases molecular weight compared to unsubstituted (231.12 g/mol) or benzyl-substituted (321.25 g/mol) analogs.

- Levocetirizine dihydrochloride, a clinically used antihistamine, has a significantly higher molecular weight (461.81 g/mol) due to its bulky chlorophenyl-benzyl group .

Functional Group Implications: Pyrimidine Ring: The 4,6-dimethylpyrimidin-2-yl group may enhance binding affinity to biological targets (e.g., kinases or receptors) due to aromatic stacking interactions. Levocetirizine: Its chlorophenyl-benzyl group confers selective histamine H₁ receptor antagonism, highlighting how substituent choice dictates pharmacological activity .

Solubility and Stability Considerations

While solubility data are absent in the evidence, dihydrochloride salts generally exhibit high water solubility. Levocetirizine dihydrochloride, for example, is formulated for oral administration due to its solubility profile . The target compound’s dimethylpyrimidine group may reduce solubility compared to unsubstituted analogs but enhance stability in acidic environments.

常见问题

Q. What are the recommended synthetic routes for 3-(4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl)propanoic acid dihydrochloride, and how can reaction conditions be optimized to minimize impurities?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example, coupling a pyrimidinyl-piperazine intermediate with a propanoic acid derivative under anhydrous conditions. Optimization includes:

- Temperature Control : Maintain 0–5°C during acid chloride formation to prevent side reactions.

- Purification : Use column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to isolate intermediates.

- By-Product Mitigation : Monitor reaction progress via TLC or LC-MS to identify unwanted adducts (e.g., unreacted piperazine or dimerization products) .

Q. How is the purity of this compound validated in academic research, and which analytical techniques are most reliable?

- Methodological Answer : Purity is assessed using:

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm); ≥98% purity threshold.

- NMR Spectroscopy : Compare integration ratios of aromatic protons (pyrimidinyl group, δ 6.8–7.2 ppm) and aliphatic protons (piperazine, δ 2.5–3.5 ppm) to confirm stoichiometry.

- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]+ for free base: calculated ~333.2 g/mol).

Impurity profiling follows pharmacopeial guidelines, such as identifying residual solvents via GC-MS .

Q. What spectroscopic and crystallographic methods are used to confirm the molecular structure?

- Methodological Answer :

- Single-Crystal X-Ray Diffraction (SCXRD) : Grow crystals via slow evaporation (solvent: ethanol/water). Refine using SHELXL (for small molecules) to resolve bond lengths and angles, particularly verifying the dihydrochloride salt formation .

- FT-IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and pyrimidine C=N stretches (~1600 cm⁻¹).

Advanced Research Questions

Q. How can contradictions between computational modeling (e.g., DFT) and experimental crystallographic data be resolved for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or protonation states. Strategies include:

- Hydrogen Bond Analysis : Compare SCXRD hydrogen-bonding networks (e.g., chloride ion interactions) with DFT-optimized gas-phase structures.

- Torsional Angle Adjustments : Use WinGX to refine torsional parameters for the piperazine ring, which may adopt chair or boat conformations depending on crystal packing .

- Dynamic NMR : Probe solution-phase conformations at variable temperatures to assess flexibility .

Q. What experimental designs are appropriate for structure-activity relationship (SAR) studies targeting H1/5-HT2A receptor modulation?

- Methodological Answer :

- In Vitro Binding Assays : Radioligand displacement (e.g., [³H]-mepyramine for H1, [³H]-ketanserin for 5-HT2A) using HEK293 cells expressing recombinant receptors.

- Functional Assays : Measure cAMP (H1) or IP1 accumulation (5-HT2A) to assess agonism/antagonism.

- SAR Modifications : Synthesize analogs with variations in the pyrimidine methyl groups or propanoic acid chain length to evaluate steric and electronic effects. Patent data suggests dimethylpyrimidine enhances receptor affinity .

Q. What challenges arise in crystallizing this compound, and how can software like SHELXL address them?

- Methodological Answer : Challenges include:

- Salt Formation : The dihydrochloride moiety may cause hygroscopicity; use controlled humidity (<30%) during crystallization.

- Disorder : Piperazine rings often exhibit positional disorder. SHELXL’s PART instruction can model partial occupancy or split positions .

- Twinning : If twinning occurs (e.g., pseudo-merohedral), refine using TWIN/BASF commands in SHELXL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。